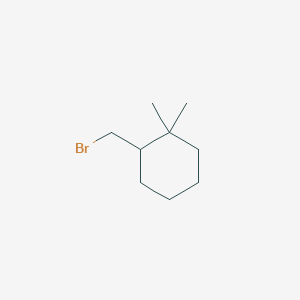
3-Bromo-4-chloro-5-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-chloro-5-nitrobenzoic acid is a chemical compound with the molecular formula C7H3BrClNO4 . It has a molecular weight of 280.46 .
Synthesis Analysis
The synthesis of 3-Bromo-4-chloro-5-nitrobenzoic acid can be achieved via diazotization of 3-amino-4-chlorobenzoic acid followed by reaction with copper (I) bromide . It’s also important to note that the order of reactions is often critical to the success of the overall scheme .Molecular Structure Analysis
The molecular structure of 3-Bromo-4-chloro-5-nitrobenzoic acid can be represented by the InChI code: 1S/C7H3BrClNO4/c8-4-1-3 (7 (11)12)2-5 (6 (4)9)10 (13)14/h1-2H, (H,11,12) and the InChI key: CBRQOWWWIHVGHD-UHFFFAOYSA-N .Chemical Reactions Analysis
The nitro group in the compound can be introduced by nitration with HNO3/H2SO4 . The bromine can be introduced by bromination with Br2/FeBr3 . The compound can also participate in Bartoli synthesis of indoles .Physical And Chemical Properties Analysis
The compound has a density of 1.9±0.1 g/cm3, a boiling point of 376.8±32.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It also has a molar refractivity of 47.4±0.3 cm3 .Applications De Recherche Scientifique
Organic Synthesis
3-Bromo-4-chloro-5-nitrobenzoic acid: is a versatile building block in organic synthesis. Its reactive functional groups make it a valuable precursor for synthesizing complex molecules. For instance, it can be used to prepare various indole derivatives through Bartoli indole synthesis . These indole structures are significant in pharmaceuticals due to their presence in a multitude of active pharmaceutical ingredients.
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 3-Bromo-4-chloro-5-nitrobenzoic acid are likely to be involved in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound’s bromine, chlorine, and nitro groups can interact with various organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
Mode of Action
The compound’s interaction with its targets involves several steps. The bromine and chlorine atoms can participate in electrophilic aromatic substitution reactions . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures, with a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character influences the compound’s reactivity .
Biochemical Pathways
The affected pathways involve the formation of carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . The compound can also participate in free radical reactions, nucleophilic substitutions, and oxidation reactions at the benzylic position .
Pharmacokinetics
The nitro group’s high dipole moment could result in lower volatility compared to compounds of similar molecular weight .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific biochemical pathways involved. In the context of the Suzuki–Miyaura cross-coupling reaction, the compound can contribute to the formation of new carbon–carbon bonds .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemical species can influence the compound’s action, efficacy, and stability. For example, the Suzuki–Miyaura cross-coupling reaction typically requires mild and functional group tolerant reaction conditions .
Propriétés
IUPAC Name |
3-bromo-4-chloro-5-nitrobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO4/c8-4-1-3(7(11)12)2-5(6(4)9)10(13)14/h1-2H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRQOWWWIHVGHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-chloro-5-nitrobenzoic acid | |
CAS RN |
1523065-07-7 |
Source


|
| Record name | 3-bromo-4-chloro-5-nitrobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine](/img/structure/B1380239.png)
![{Bicyclo[2.2.1]heptan-2-yl}methanesulfonyl chloride](/img/structure/B1380240.png)




amine](/img/structure/B1380250.png)
![4-[(4-Amino-3-fluorophenyl)methyl]-1-methylpiperazin-2-one](/img/structure/B1380251.png)



